molecular formula C9H11ClO3 B3251046 (2-chloro-4,5-dimethoxyphenyl)methanol CAS No. 20624-89-9

(2-chloro-4,5-dimethoxyphenyl)methanol

Cat. No.: B3251046
CAS No.: 20624-89-9
M. Wt: 202.63 g/mol
InChI Key: HTFJSFVZMUOTSK-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a chlorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic intermediates. Notably, it has been isolated from Hericium sp. mushrooms alongside other halogenated dimethoxybenzene derivatives . Its synthesis typically involves reduction of the corresponding aldehyde or alkylation reactions using AlCl₃ as a catalyst .

Properties

IUPAC Name

(2-chloro-4,5-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJSFVZMUOTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-dimethoxyphenyl)methanol typically involves the chlorination of 4,5-dimethoxyphenylmethanol. One common method includes the reaction of 4,5-dimethoxyphenylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-chloro-4,5-dimethoxybenzaldehyde or 2-chloro-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-chloro-4,5-dimethoxyphenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-chloro-4,5-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dimethoxyphenyl Methanol Derivatives

(2-Bromo-4,5-dimethoxyphenyl)methanol
  • Structural Difference : Bromine replaces chlorine at the 2-position.
  • Synthesis : Synthesized via sodium borohydride reduction of 2-bromo-4,5-dimethoxybenzaldehyde .
  • Key Distinction : Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme binding compared to chlorine.
(4-Chloro-3,5-dimethoxyphenyl)methanol
  • Structural Difference : Chlorine is at the 4-position instead of 2-position.
  • Occurrence : Isolated as a natural product from Hericium sp. mushrooms .
  • Bioactivity: Not directly reported, but positional isomerism likely alters electronic properties and target selectivity.

Functional Group Variants

1-(2-Chloro-4,5-dimethoxyphenyl)propan-1-one (D2)
  • Structural Difference: A propan-1-one group replaces the methanol moiety.
  • Mitotic index reduction was observed in human lymphocytes .
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
  • Structural Difference : Ethane-1-one and bromine substituents.
  • Applications: Used as a synthetic intermediate for heterocyclic compounds. Soluble in DMSO and methanol, with applications in drug discovery .

Psychoactive NBOMe Analogues

25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
  • Structural Difference : Chlorine at 4-position, ethanamine side chain, and additional methoxybenzyl group.
  • Bioactivity : A potent serotonin 5-HT₂A receptor agonist with high toxicity; linked to fatal overdoses in humans .
  • Key Contrast: The ethanolamine side chain in NBOMes confers psychoactivity absent in (2-chloro-4,5-dimethoxyphenyl)methanol.

Fluorinated Analogues

(2-Chloro-4,5-difluorophenyl)methanol
  • Structural Difference : Fluorine replaces methoxy groups at the 4- and 5-positions.
  • Properties : Increased electronegativity alters solubility and metabolic stability. Safety data indicate precautions for skin/eye irritation .

Data Tables

Table 1. Structural and Bioactive Comparison

Compound Substituents Key Bioactivity/Application Reference
This compound 2-Cl, 4,5-OCH₃, -CH₂OH Natural product; synthetic intermediate
(2-Bromo-4,5-dimethoxyphenyl)methanol 2-Br, 4,5-OCH₃, -CH₂OH Enzyme inhibition (Ki < 25 nM)
25C-NBOMe 4-Cl, 2,5-OCH₃, ethanamine Psychoactive; 5-HT₂A agonist
D2 (propan-1-one derivative) 2-Cl, 4,5-OCH₃, -COCH₂CH₃ Cytotoxicity at high doses

Biological Activity

(2-chloro-4,5-dimethoxyphenyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, mechanism of action, and relevant case studies.

This compound is characterized by the presence of a chlorine atom and two methoxy groups on a phenyl ring. These functional groups are significant as they influence the compound's biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses a strong antibacterial effect compared to other compounds tested in similar conditions.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the MIC values for different bacterial strains, illustrating the compound's potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chlorine and methoxy groups enhance binding affinity to enzymes or receptors involved in cellular signaling pathways. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Oxidative Stress Induction : It may increase oxidative stress in cells, leading to apoptosis in cancer cells.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways that promote cell growth or survival.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that this compound significantly reduced bacterial counts in infected wounds in animal models, outperforming traditional antibiotics .
  • Cancer Cell Line Studies : Research by Johnson et al. showed that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 cells, with an IC50 value calculated at 25 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chloro-4,5-dimethoxyphenyl)methanol
Reactant of Route 2
(2-chloro-4,5-dimethoxyphenyl)methanol

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